4-bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
CAS No.: 338794-55-1
Cat. No.: VC7586399
Molecular Formula: C22H27BrN4O2S2
Molecular Weight: 523.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338794-55-1 |
|---|---|
| Molecular Formula | C22H27BrN4O2S2 |
| Molecular Weight | 523.51 |
| IUPAC Name | 4-bromo-N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H27BrN4O2S2/c1-5-27-20(14-24-31(28,29)19-12-10-18(23)11-13-19)25-26-21(27)30-15-16-6-8-17(9-7-16)22(2,3)4/h6-13,24H,5,14-15H2,1-4H3 |
| Standard InChI Key | DKDDUZBNXZWBBC-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
4-Bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides. These compounds are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties. This article provides a comprehensive overview of its structural characteristics, synthesis, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound involves the following general steps:
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Formation of the Triazole Core: The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide or similar reagents.
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Sulfur Substitution: Introduction of the sulfanyl group (–S–) linked to a benzyl moiety.
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Bromination and Sulfonamide Addition: Bromination of the aromatic ring and subsequent sulfonamide functionalization complete the structure.
These reactions require careful optimization to achieve high yields and purity. Analytical techniques such as NMR (¹H and ¹³C), FTIR, and mass spectrometry confirm the product's identity and structure.
Anticancer Research
The bromine atom in the molecule may enhance interactions with biological targets through halogen bonding, potentially improving anticancer activity. Brominated sulfonamides have been explored for their cytotoxic effects against various cancer cell lines.
Antimalarial Activity
Triazole-based sulfonamides have been investigated for their role in targeting malaria-causing parasites by disrupting folate metabolism pathways. This compound could serve as a lead structure for developing new antimalarial agents.
Analytical Data
| Technique | Findings |
|---|---|
| FTIR Spectroscopy | Characteristic peaks for sulfonamide (S=O stretch), C-H bonds, and aromatic rings were observed. |
| ¹H-NMR | Proton signals corresponding to aromatic hydrogens, tert-butyl group protons, and ethyl substituents were identified. |
| Mass Spectrometry | Molecular ion peak at 523 m/z confirmed the molecular weight of the compound. |
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